5-Formylthiophene-3-carboxylic acid
Overview
Description
5-Formylthiophene-3-carboxylic acid is a chemical compound with the CAS Number: 89324-44-7 . It has a molecular weight of 156.16 and its IUPAC name is 5-formyl-3-thiophenecarboxylic acid . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 5-Formylthiophene-3-carboxylic acid can be represented by the SMILES stringOC(=O)c1csc(C=O)c1
. The InChI code for this compound is 1S/C6H4O3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3H,(H,8,9)
. Physical And Chemical Properties Analysis
5-Formylthiophene-3-carboxylic acid is a solid substance . It has a melting point range of 171-173°C .Scientific Research Applications
Synthesis and Chemical Reactions
- 5-Formylthiophene-3-carboxylic acid is utilized in the synthesis of diverse structures, particularly in the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes through a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction (Hergert et al., 2018).
Material Science and Polymer Applications
- The compound is a key starting material for the synthesis of functionalized polyterthiophenes. These polyterthiophenes exhibit unique properties like enhanced conductivity even in a state of full oxidation and fast electrochromic switching, useful in various technological applications (Lee, Shim, & Shin, 2002).
- In another study, the derivative poly(2-thiophen-3-yl-malonic acid) was found to have potential applications as selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses due to its good thermal stability and semiconductor properties (Bertran et al., 2010).
Biosensing and Diagnostic Applications
- A terthiophene carboxylic derivative showed promising results as a fluorescent biosensor for protein detection. This indicates potential applications in protein analysis and clinical diagnostics (Hu, Xia, & Elioff, 2016).
- Poly(3,4-ethylenedioxythiophene-co-indole-5-carboxylic acid) co-polymer coatings on stainless steel demonstrated improved corrosion resistance, suggesting applications in industrial settings (Gopi et al., 2015).
Environmental Applications
- A 5-formyl-3-(1′-carboxyphenylazo) salicylic acid-bonded silica gel, derived from 5-formylthiophene-3-carboxylic acid, was synthesized for the preconcentration and determination of trace heavy metals in natural aqueous systems, showing potential in environmental monitoring (Akl, Kenawy, & Lasheen, 2004).
Safety And Hazards
The safety information for 5-Formylthiophene-3-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
5-formylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWLJMCEXWXWRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355996 | |
Record name | 5-formylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formylthiophene-3-carboxylic acid | |
CAS RN |
89324-44-7 | |
Record name | 5-formylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-formylthiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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